(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
CAS No.: 1210232-48-6
VCID: VC3048756
Molecular Formula: C6H10ClN3O
Molecular Weight: 175.61 g/mol
* For research use only. Not for human or veterinary use.

Description |
IUPAC NameThe IUPAC name of the compound is (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride . SynonymsOther names include:
Molecular FormulaThe molecular formula of the compound is C5H9ClN3O . Molecular WeightThe molecular weight is 165.6 g/mol . 2D and 3D RepresentationsThe structure of the compound can be visualized as follows:
Potential ApplicationsThis compound's oxadiazole ring is often explored in medicinal chemistry for its bioactive properties:
Research InterestRecent studies have highlighted the importance of oxadiazole derivatives in drug discovery due to their ability to interact with biological targets effectively. SynthesisThe synthesis typically involves:
Characterization TechniquesCharacterization is performed using:
Safety and HandlingWhile specific safety data for this compound may not be readily available, general precautions for handling hydrochloride salts should be observed:
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CAS No. | 1210232-48-6 |
Product Name | (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride |
Molecular Formula | C6H10ClN3O |
Molecular Weight | 175.61 g/mol |
IUPAC Name | (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H |
Standard InChIKey | IWKFXIXPDYIQFW-UHFFFAOYSA-N |
SMILES | C1CC1C2=NOC(=N2)CN.Cl |
Canonical SMILES | C1CC1C2=NOC(=N2)CN.Cl |
PubChem Compound | 45792470 |
Last Modified | Aug 16 2023 |
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